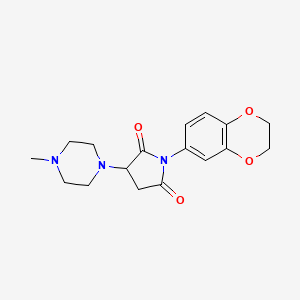![molecular formula C23H17FN2O2 B11183247 4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11183247.png)
4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE is a complex heterocyclic compound that belongs to the class of furoquinolines. This compound is characterized by its fused tricyclic structure, which includes a furan ring, a quinoline ring, and various substituents such as amino, fluorophenyl, and phenyl groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and pharmacology.
Preparation Methods
The synthesis of 4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford the furoquinoline core . The reaction conditions often include the use of catalysts such as Yb(OTf)3 and solvents like 1,2-dichloroethane (DCE) under air at elevated temperatures .
Chemical Reactions Analysis
4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives with altered electronic properties.
Cyclization: The furoquinoline core can undergo further cyclization reactions to form more complex polycyclic structures.
Scientific Research Applications
4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE has a wide range of scientific research applications:
Medicinal Chemistry: This compound exhibits potential anticancer, antibacterial, and antifungal activities. It has been studied for its ability to inhibit various biological targets, including enzymes and receptors involved in disease pathways.
Organic Synthesis: The unique structural features of this compound make it a valuable intermediate in the synthesis of other complex heterocyclic compounds. It can be used as a building block for the construction of diverse molecular architectures.
Industrial Applications: The compound’s antimicrobial properties make it a candidate for use in the development of new antimicrobial agents for industrial applications.
Mechanism of Action
The mechanism of action of 4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes such as topoisomerases and kinases, leading to the disruption of DNA replication and cell division in cancer cells . Additionally, it can modulate signaling pathways involved in inflammation and immune responses, contributing to its anti-inflammatory and immunomodulatory effects.
Comparison with Similar Compounds
4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE can be compared with other similar compounds, such as:
Quinolines: Quinolines are a class of compounds with a similar bicyclic structure.
Furoquinolines: Furoquinolines, like the compound , are characterized by a fused furan and quinoline ring system.
Fluoroquinolones: Fluoroquinolones are a subclass of quinolines that contain a fluorine atom.
The uniqueness of 4-AMINO-7-(2-FLUOROPHENYL)-2-PHENYL-5H,6H,7H,8H-FURO[2,3-B]QUINOLIN-5-ONE lies in its specific substitution pattern and the presence of both amino and fluorophenyl groups, which contribute to its distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C23H17FN2O2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-amino-7-(2-fluorophenyl)-2-phenyl-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C23H17FN2O2/c24-17-9-5-4-8-15(17)14-10-18-21(19(27)11-14)22(25)16-12-20(28-23(16)26-18)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2,(H2,25,26) |
InChI Key |
XMCLQHQUICWXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2,6-dichlorophenyl)-8-methyl-4-oxo-6-phenyl-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11183164.png)

![1-Phenyl-3-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]urea](/img/structure/B11183171.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-imino-3,4-dihydroquinazoline-2-thiol](/img/structure/B11183196.png)
![3-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11183205.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methylbenzyl)urea](/img/structure/B11183212.png)
![ethyl 2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B11183213.png)
![2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11183221.png)
![7-Benzyl-1-(4-methoxyphenyl)-8-methyl-3-[(pyridin-2-YL)methyl]-1H,2H,3H,4H,6H-pyrimido[1,2-A][1,3,5]triazin-6-one](/img/structure/B11183226.png)
![(2-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11183231.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methylpiperidine-1-carbodithioate](/img/structure/B11183236.png)
![6-(3-chlorophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11183240.png)
![2-amino-4',6'-diethyl-4',8'-dimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11183244.png)
